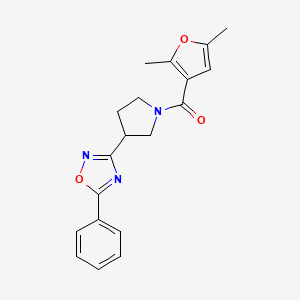
(2,5-Dimethylfuran-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2,5-Dimethylfuran-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2,5-Dimethylfuran-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that combines a furan moiety with a pyrrolidine and an oxadiazole ring. This combination of structural features suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N4O2, with a molecular weight of approximately 314.35 g/mol. The structure features:
- A 2,5-dimethylfuran unit that may contribute to its lipophilicity and ability to penetrate biological membranes.
- A pyrrolidine ring , which is known for its role in various biological activities.
- An oxadiazole moiety, frequently associated with antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing furan and oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit bacterial growth effectively. The incorporation of the furan ring may enhance these properties due to its electron-rich nature, which can interact favorably with microbial targets .
Anticancer Properties
The structural components of the compound suggest potential anticancer activity. Pyrrolidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this one have demonstrated the ability to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The furan component can influence cellular signaling pathways that lead to programmed cell death.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various furan and oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
Study 2: Cytotoxicity Against Cancer Cells
Another study focused on the cytotoxic effects of pyrrolidine derivatives on human breast cancer cell lines (MCF-7). The results showed significant reductions in cell viability when treated with compounds featuring both pyrrolidine and oxadiazole rings. The IC50 values were reported to be in the range of 10–20 µM .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-10-16(13(2)24-12)19(23)22-9-8-15(11-22)17-20-18(25-21-17)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWSGBMYBLOJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














